

Spectroscopic Profile of Chloronitromethane: A Technical Guide

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Compound of Interest

Compound Name: Chloronitromethane

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Abstract

Chloronitromethane (ClCH_2NO_2) is a chemical compound of interest in various research domains. A thorough understanding of its structural and electronic properties is crucial for its application and for safety considerations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the molecular structure and characteristics of such compounds. This technical guide provides a summary of the expected spectroscopic data for **chloronitromethane**.

Please note: Experimental spectroscopic data for **chloronitromethane** is not readily available in public spectral databases. The data presented in this document is predicted based on established principles of spectroscopy and by extrapolation from structurally related compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

^1H NMR (Proton NMR): In a ^1H NMR spectrum, the protons of the methylene group ($-\text{CH}_2-$) in **chloronitromethane** are expected to produce a single signal. The chemical shift of this signal

will be influenced by the electronegativity of the adjacent chlorine atom and the nitro group (NO_2). Both groups are electron-withdrawing, which will deshield the protons and shift the signal to a higher frequency (downfield) compared to methane.

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum of **chloronitromethane** is predicted to show a single resonance corresponding to the sole carbon atom. The chemical shift of this carbon will be significantly influenced by the attached chlorine and nitro groups, causing a downfield shift.

Nucleus	Predicted Chemical Shift (δ) in ppm (relative to TMS)	Predicted Multiplicity
^1H	5.0 - 6.0	Singlet
^{13}C	70 - 80	Singlet (in a proton-decoupled spectrum)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of **chloronitromethane** is expected to be dominated by strong absorptions corresponding to the C-H, N-O, and C-Cl bonds.

Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
Asymmetric NO_2 Stretch	1550 - 1580	Strong
Symmetric NO_2 Stretch	1370 - 1390	Strong
C-H Stretch	2950 - 3100	Medium
C-H Bend (Scissoring)	1400 - 1440	Medium
C-Cl Stretch	700 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization (EI) mass spectrum of **chloronitromethane** is expected to show a molecular ion peak (M^+) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ($M+2$) with an intensity of approximately one-third of the molecular ion peak is also expected. Common fragmentation patterns would likely involve the loss of the nitro group (NO_2) or the chlorine atom (Cl).

Ion	Predicted m/z	Relative Abundance	Identity
[CH ₂ ³⁵ ClNO ₂] ⁺	95	Moderate	Molecular Ion (M^+)
[CH ₂ ³⁷ ClNO ₂] ⁺	97	Low	Isotopic Molecular Ion ($M+2$)
[CH ₂ Cl] ⁺	49	High	Loss of NO_2
[CH ₂ NO ₂] ⁺	60	Moderate	Loss of Cl
[NO ₂] ⁺	46	Moderate	Nitro group

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **chloronitromethane**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **chloronitromethane** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6).
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence.
- Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds between scans.
- Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

- Place a drop of neat **chloronitromethane** between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Number of Scans: 16-32 scans.

- Resolution: 4 cm^{-1} .
- A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

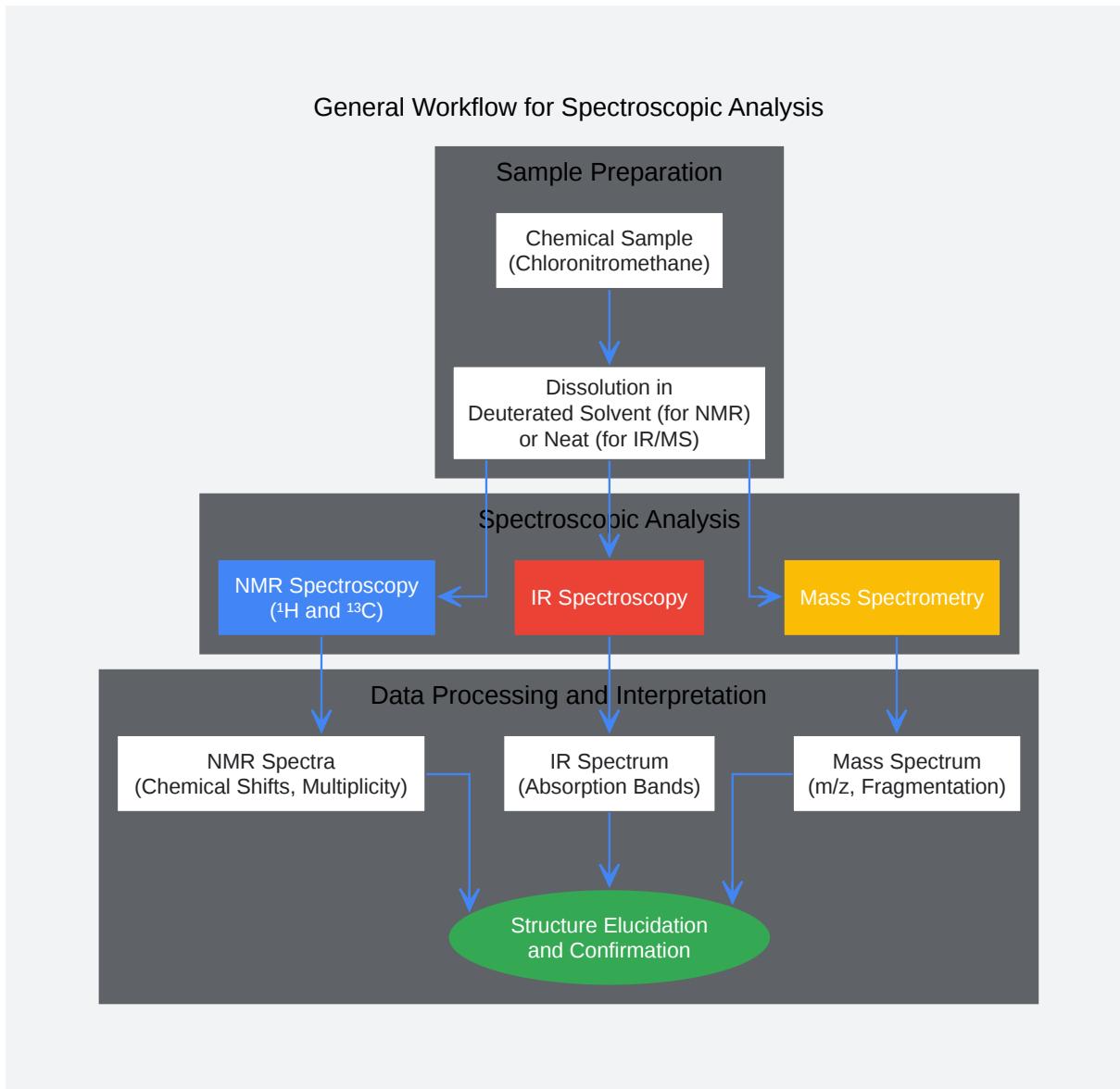
- Method: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or direct infusion.
- GC Conditions (if applicable):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection Temperature: $250 \text{ }^{\circ}\text{C}$.
 - Oven Program: Start at $50 \text{ }^{\circ}\text{C}$, hold for 2 minutes, then ramp to $250 \text{ }^{\circ}\text{C}$ at $10 \text{ }^{\circ}\text{C}/\text{min}$.
 - Carrier Gas: Helium.

Data Acquisition:

- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 30-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **chloronitromethane**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Chloronitromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120751#spectroscopic-data-of-chloronitromethane-nmr-ir-ms\]](https://www.benchchem.com/product/b120751#spectroscopic-data-of-chloronitromethane-nmr-ir-ms)

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